3-Azido-6,6-dimethylazepan-2-one
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Overview
Description
3-Azido-6,6-dimethylazepan-2-one is a chemical compound that belongs to the class of azides. Azides are known for their high reactivity and are often used in various chemical reactions, including click chemistry. The structure of this compound includes an azido group (-N₃) attached to a seven-membered ring, making it a unique and interesting compound for research and industrial applications.
Preparation Methods
The synthesis of 3-Azido-6,6-dimethylazepan-2-one can be achieved through several methods. One common approach involves the azidation of a precursor compound using sodium azide (NaN₃) in the presence of a suitable solvent such as dimethyl sulfoxide (DMSO) or acetonitrile (CH₃CN). The reaction typically requires mild conditions and can be completed at room temperature .
Industrial production methods may involve continuous-flow processes to ensure consistent quality and yield. These methods often utilize recyclable catalysts and green chemistry principles to minimize environmental impact .
Chemical Reactions Analysis
3-Azido-6,6-dimethylazepan-2-one undergoes various chemical reactions, including:
Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Reduction Reactions: The azido group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation (Pd/C, H₂).
Cycloaddition Reactions: The azido group can participate in cycloaddition reactions, forming triazoles when reacted with alkynes in the presence of a copper catalyst (CuAAC reaction).
The major products formed from these reactions include primary amines, triazoles, and other nitrogen-containing heterocycles.
Scientific Research Applications
3-Azido-6,6-dimethylazepan-2-one has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Azido-6,6-dimethylazepan-2-one involves the reactivity of the azido group. The azido group can undergo nucleophilic substitution, reduction, and cycloaddition reactions, leading to the formation of various products. These reactions often involve the formation of reactive intermediates, such as nitrenes, which can further react with other molecules .
Comparison with Similar Compounds
3-Azido-6,6-dimethylazepan-2-one can be compared with other azido compounds, such as:
Azidothymidine (AZT): Used as an antiviral drug, particularly in the treatment of HIV/AIDS.
3-Azido-2,3-dideoxynucleosides: Used as inhibitors of telomerase activity in cancer research.
Homoleptic Azido Compounds: These compounds have multiple azido groups and are used in materials science and high-energy-density research.
The uniqueness of this compound lies in its seven-membered ring structure and the presence of the azido group, which imparts high reactivity and versatility in various chemical reactions.
Properties
CAS No. |
64442-18-8 |
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Molecular Formula |
C8H14N4O |
Molecular Weight |
182.22 g/mol |
IUPAC Name |
3-azido-6,6-dimethylazepan-2-one |
InChI |
InChI=1S/C8H14N4O/c1-8(2)4-3-6(11-12-9)7(13)10-5-8/h6H,3-5H2,1-2H3,(H,10,13) |
InChI Key |
AURDJMSWHWDRMW-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCC(C(=O)NC1)N=[N+]=[N-])C |
Origin of Product |
United States |
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